rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid
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Overview
Description
rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid: is an organic compound with a unique structure characterized by the presence of two methyl groups and a double bond within a hexanoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of microwave-induced enantiospecific synthesis. This method utilizes the Staudinger cycloaddition reaction, which involves the reaction of polyaromatic imines with bicyclic compounds under microwave conditions . The reaction conditions typically include the use of a tertiary base and activated acids to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by allowing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the double bond to form diols or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms at specific positions on the molecule.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- rel-(3R,4R)-4-methoxypyrrolidin-3-amine
- rel-(3R,4R)-tetrahydrothiophene-3,4-diyl diacetate
- rel-(3R,4R)-1-methylpyrrolidine-3,4-dicarboxylic acid
Comparison: Compared to these similar compounds, rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid is unique due to its specific structural features, such as the presence of two methyl groups and a double bond within a hexanoic acid framework.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R,4R)-3,4-dimethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1 |
InChI Key |
HSWOCYGJDGZZIZ-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H](C)C=C |
Canonical SMILES |
CC(CC(=O)O)C(C)C=C |
Origin of Product |
United States |
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